

Head-to-head clinical trial data of monomethyl fumarate and dimethyl fumarate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Monomethyl Fumarate

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Head-to-Head Clinical Trial Data: Monomethyl Fumarate vs. Dimethyl Fumarate

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of **monomethyl fumarate** (MMF) and dimethyl fumarate (DMF), focusing on head-to-head clinical trial data. Both compounds are utilized in the treatment of relapsing forms of multiple sclerosis (MS). A key distinction is that DMF is a prodrug that is rapidly and extensively hydrolyzed by esterases in the body to its active metabolite, MMF.^{[1][2][3]} Consequently, MMF is the sole active moiety responsible for the therapeutic efficacy of DMF.^{[1][3]} This has led to the development of MMF as a drug product (Bafiertam™) and another prodrug, diroximel fumarate (DRF), which also metabolizes to MMF.^[4]

The primary focus of head-to-head trials has been to establish the bioequivalence of MMF-based formulations to DMF and to compare their gastrointestinal (GI) tolerability profiles, a known issue with DMF treatment.^{[5][6]}

Pharmacokinetic Bioequivalence

A pivotal head-to-head, single-dose, open-label, randomized, two-way crossover study was conducted to determine the bioequivalence of MMF (Bafiertam™) to DMF (Tecfidera®).^{[2][3]}

The study demonstrated that a 190 mg dose of MMF is bioequivalent to a 240 mg dose of DMF, based on the plasma concentrations of MMF.[\[2\]](#)

Table 1: Pharmacokinetic Parameters of Monomethyl Fumarate after Administration of MMF and DMF

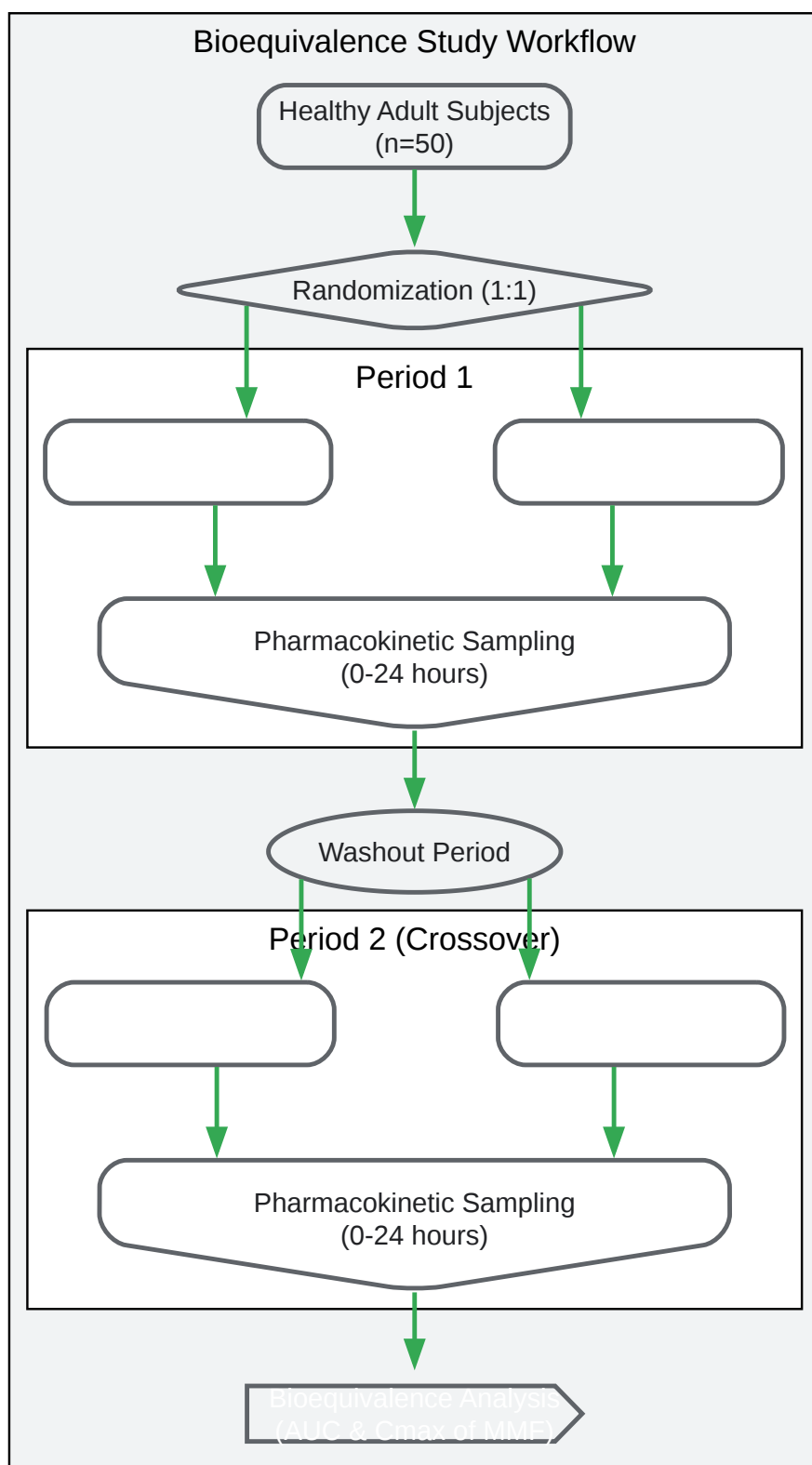
Parameter	MMF (190 mg)	DMF (240 mg)	Geometric LS Mean Ratio (90% CI)
AUC0-t	-	-	96.80% (92.18–101.64) [1] [2]
AUC0-inf	-	-	96.35% (91.81–101.12) [1] [2]
Cmax	-	-	104.84% (95.54–115.05) [1] [2]

AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration. AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity. Cmax: Maximum observed plasma concentration. Data from a single-dose, open-label, randomized, two-way crossover study.[\[2\]](#)

Experimental Protocol: Bioequivalence Study

- Study Design: A single-dose, open-label, randomized, two-way crossover study with a washout period between treatments.[\[2\]](#)[\[3\]](#)
- Participants: 50 healthy adult subjects were enrolled.[\[3\]](#)[\[7\]](#)
- Interventions: Participants received a single oral dose of either two 95 mg capsules of MMF (Bafiertam™) or one 240 mg capsule of DMF (Tecfidera®) under fasting conditions.[\[1\]](#)[\[3\]](#)
- Pharmacokinetic Sampling: Blood samples were collected at pre-specified time points over 24 hours post-dosing to measure plasma concentrations of MMF.[\[2\]](#)
- Endpoints: The primary pharmacokinetic endpoints for assessing bioequivalence were the area under the plasma concentration-time curve from time zero to infinity (AUC0-inf) and the

maximum observed plasma concentration (C_{max}) of MMF.[1] The area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC_{0-t}) was also a supportive endpoint.[1]



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Caption: Workflow of the randomized crossover bioequivalence study.

Gastrointestinal Tolerability

Head-to-head studies have been conducted to compare the GI tolerability of MMF and DMF, as this is a common reason for treatment discontinuation with DMF.

A randomized, double-blind, 5-week study in healthy volunteers compared the GI tolerability of MMF (190 mg twice daily) with DMF (240 mg twice daily).^[5]^[6] While the primary endpoint for abdominal pain was not statistically different, MMF showed an overall improved GI tolerability profile with less severe GI events and lower discontinuation rates due to GI adverse events.^[5]^[6]

Another key study, EVOLVE-MS-2, was a phase III, randomized, double-blind, head-to-head, 5-week study comparing the GI tolerability of diroximel fumarate (DRF), which is also converted to MMF, with DMF in patients with relapsing-remitting MS.^[4] This study found that DRF had a significantly better GI tolerability profile than DMF.^[4]

Table 2: Gastrointestinal Tolerability and Adverse Events

Parameter	MMF (190 mg)	DMF (240 mg)	DRF (462 mg)
Discontinuation due to GI AEs	0.8%	4.8%	0.8%
GI Adverse Events	34.8%	49.0%	-
Flushing	60%	51%	-
Diarrhea	-	-	15.4%
Nausea	-	-	14.6%

Data for MMF vs. DMF from a 5-week study in healthy volunteers.^[5] Data for DRF vs. DMF from the 5-week EVOLVE-MS-2 study in RRMS patients.^[4]

Experimental Protocol: Gastrointestinal Tolerability Study (EVOLVE-MS-2)

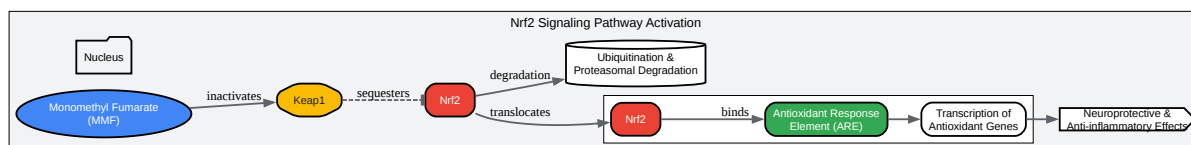
- Study Design: A phase III, randomized, double-blind, head-to-head, 5-week study.^[4]

- Participants: Patients with relapsing-remitting multiple sclerosis.[4]
- Interventions: Participants received either DRF 462 mg or DMF 240 mg twice daily.[4]
- Assessment: GI tolerability was assessed using self-administered scales: the Individual Gastrointestinal Symptom and Impact Scale (IGISIS) and the Global Gastrointestinal Symptom and Impact Scale (GGISIS).[4]
- Primary Endpoint: The number of days with an IGISIS intensity score of ≥ 2 . [4]

Mechanism of Action: Nrf2 Signaling Pathway

Both DMF and MMF are believed to exert their therapeutic effects through the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway.[1][3] This pathway is a key regulator of cellular defense against oxidative stress and inflammation.

Activation of the Nrf2 pathway by MMF leads to the transcription of antioxidant and cytoprotective genes, which is thought to contribute to the anti-inflammatory and neuroprotective effects observed in MS.[3]



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Caption: MMF-mediated activation of the Nrf2 signaling pathway.

In summary, head-to-head clinical trials have established the bioequivalence of MMF to its prodrug DMF. Furthermore, studies comparing the GI tolerability of MMF and another MMF prodrug, DRF, to DMF suggest that the newer formulations offer an improved GI side effect

profile. The shared mechanism of action via the Nrf2 pathway underscores the similar therapeutic effects expected from these compounds.

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- To cite this document: BenchChem. [Head-to-head clinical trial data of monomethyl fumarate and dimethyl fumarate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12505937#head-to-head-clinical-trial-data-of-monomethyl-fumarate-and-dimethyl-fumarate>]

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